molecular formula C6H11ClF3N B1459994 [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride CAS No. 1803604-67-2

[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B1459994
CAS No.: 1803604-67-2
M. Wt: 189.6 g/mol
InChI Key: HSTWTAYNCJVTLY-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3N and its molecular weight is 189.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(4-10)2-1-3-5;/h1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTWTAYNCJVTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-67-2
Record name [1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which can lead to improved pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The molecular formula for this compound is C5H10ClF3NC_5H_{10}ClF_3N. The presence of the trifluoromethyl group (CF3) significantly influences its chemical behavior, particularly in terms of lipophilicity and solubility.

PropertyValue
Molecular Weight175.59 g/mol
SolubilityModerate (specific values vary)
Log P (octanol-water partition coefficient)Increased due to CF3 group

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors and enzymes. The trifluoromethyl group may enhance binding affinity to target proteins, potentially modulating their activity.

Biological Activity

Research has indicated that compounds containing cyclobutyl and trifluoromethyl groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting against various bacterial strains.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo. The incorporation of the trifluoromethyl group may enhance these effects by improving cellular uptake and metabolic stability.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : In a study evaluating the antitumor activity of related compounds, it was found that cyclobutyl derivatives exhibited significant inhibition of cancer cell proliferation in various models. The introduction of the trifluoromethyl group was associated with enhanced potency compared to non-fluorinated analogs.
  • Neuroprotective Properties : A recent investigation into neuroprotective agents highlighted that certain trifluoromethyl-substituted amines could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison with other fluorinated amines was conducted.

Table 2: Comparative Biological Activity

CompoundAntitumor Activity (IC50 μM)Antimicrobial Activity (Zone of Inhibition mm)
This compoundTBDTBD
Cyclobutylamine1512
Trifluoroethylamine1015

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 2
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.